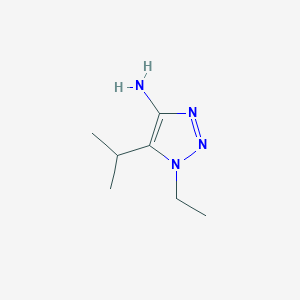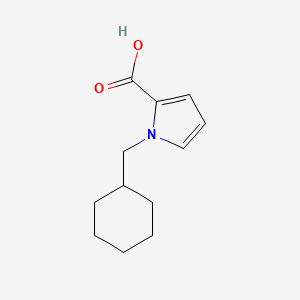
1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and an amine group attached to a triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts significant chemical reactivity and biological activity to the compound.
Méthodes De Préparation
The synthesis of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole product. The reaction can be represented as follows:
R-N3+R’-C≡C-R”→1,2,3-triazole
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, a copper(I) catalyst, and a base such as triethylamine.
Analyse Des Réactions Chimiques
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which facilitates its binding to active sites of enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of an ethyl and isopropyl group.
1-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.
1-Benzyl-1H-1,2,3-triazole: Features a benzyl group in place of the ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-ethyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-4-11-6(5(2)3)7(8)9-10-11/h5H,4,8H2,1-3H3 |
Clé InChI |
UMFVDPAAAFGPEF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(N=N1)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)





![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)


![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)


![9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid](/img/structure/B13150506.png)
![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)
